N-(4-methoxyphenyl)pyrrolidin-3-amine
Overview
Description
N-(4-methoxyphenyl)pyrrolidin-3-amine: is a chemical compound with the molecular formula C11H16N2O and a molecular weight of 192.26 g/mol . This compound features a pyrrolidine ring substituted with a 4-methoxyphenyl group and an amine group at the 3-position. It is primarily used in research settings, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)pyrrolidin-3-amine typically involves the reaction of 4-methoxyaniline with a suitable pyrrolidine derivative. One common method includes the reductive amination of 4-methoxybenzaldehyde with pyrrolidine in the presence of a reducing agent such as sodium triacetoxyborohydride . The reaction is usually carried out in an organic solvent like dichloromethane under mild conditions.
Industrial Production Methods: This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: N-(4-methoxyphenyl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The amine group can be reduced to form a secondary amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of 4-hydroxyphenylpyrrolidin-3-amine.
Reduction: Formation of this compound.
Substitution: Formation of various substituted phenylpyrrolidin-3-amines depending on the substituent introduced.
Scientific Research Applications
Chemistry: N-(4-methoxyphenyl)pyrrolidin-3-amine is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms .
Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. It serves as a model compound for understanding the behavior of similar amine-containing molecules in biological systems .
Medicine: While not directly used as a therapeutic agent, this compound is valuable in medicinal chemistry for the development of new drugs. Its structure can be modified to create analogs with potential pharmacological activities .
Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of various chemical products .
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with polar residues . These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
- N-phenylpyrrolidin-3-amine
- N-(4-hydroxyphenyl)pyrrolidin-3-amine
- N-(4-chlorophenyl)pyrrolidin-3-amine
Comparison: N-(4-methoxyphenyl)pyrrolidin-3-amine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to N-phenylpyrrolidin-3-amine, the methoxy group increases the compound’s electron density, making it more nucleophilic. Compared to N-(4-hydroxyphenyl)pyrrolidin-3-amine, the methoxy group is less reactive towards electrophiles .
Properties
IUPAC Name |
N-(4-methoxyphenyl)pyrrolidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-14-11-4-2-9(3-5-11)13-10-6-7-12-8-10/h2-5,10,12-13H,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVAGPWMGIUJDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2CCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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